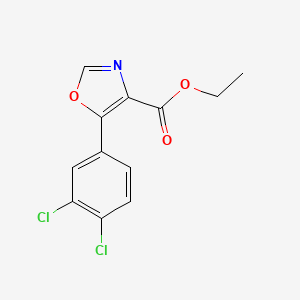

4-Oxazolecarboxylic acid, 5-(3,4-dichlorophenyl)-, ethyl ester

Description

4-Oxazolecarboxylic acid, 5-(3,4-dichlorophenyl)-, ethyl ester (hypothetical structure inferred from analogs) is a heterocyclic organic compound featuring an oxazole core substituted with a 3,4-dichlorophenyl group at position 5 and an ethyl ester at position 2.

- Molecular formula: Likely C₁₂H₉Cl₂NO₃ (based on , which describes a positional isomer with a 2,3-dichlorophenyl group).

- Molecular weight: Estimated ~286.1 g/mol (similar to ’s compound).

- Key structural features:

- Oxazole ring (oxygen and nitrogen atoms at positions 1 and 3).

- Electron-withdrawing 3,4-dichlorophenyl substituent.

- Ethyl ester group enhancing lipophilicity.

Properties

IUPAC Name |

ethyl 5-(3,4-dichlorophenyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO3/c1-2-17-12(16)10-11(18-6-15-10)7-3-4-8(13)9(14)5-7/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYWAPBOVJRMHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=N1)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301230902 | |

| Record name | Ethyl 5-(3,4-dichlorophenyl)-4-oxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301230902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127919-33-9 | |

| Record name | Ethyl 5-(3,4-dichlorophenyl)-4-oxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127919-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(3,4-dichlorophenyl)-4-oxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301230902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Procedure and Reaction Conditions

A representative synthesis involves reacting ethyl 2-chlorothiazole-4-carboxylate with 3,4-dichlorophenylboronic acid under Pd(PPh₃)₄ catalysis. The reaction proceeds in a toluene/water biphasic system with potassium carbonate as a base and 1,1'-bis(diphenylphosphino)ferrocene (DPPF) as a ligand. Key parameters include:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 90°C | Optimizes kinetics |

| Reaction Time | 12 hours | Ensures completion |

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Balances cost/activity |

| Ligand | DPPF (3 mol%) | Enhances stability |

Post-reaction workup involves extraction with ethyl acetate, drying over MgSO₄, and purification via medium-pressure liquid chromatography (MPLC) using hexane/ethyl acetate gradients.

Mechanistic Insights

The catalytic cycle begins with oxidative addition of Pd⁰ to the C–Cl bond of the thiazole precursor. Transmetalation with the boronic acid forms a Pd–aryl intermediate, followed by reductive elimination to yield the coupled product. The electron-withdrawing dichlorophenyl group accelerates oxidative addition but may necessitate elevated temperatures due to steric hindrance.

Cyclocondensation Strategies for Oxazole Core Assembly

Cyclocondensation reactions provide an alternative route by constructing the oxazole ring de novo from acyclic precursors. This approach often employs α-halo ketones and carbamates under basic conditions.

Two-Step Synthesis via Hantzsch-Type Reaction

A optimized protocol involves:

-

Formation of α-Chloroamide Intermediate :

Reaction of 3,4-dichlorobenzoyl chloride with ethyl oxalyl chloride in dichloromethane (DCM) at 0°C, catalyzed by triethylamine (TEA). -

Cyclization with Hydroxylamine :

The intermediate is treated with hydroxylamine hydrochloride in ethanol under reflux (78°C, 6 hours), inducing ring closure.

Critical factors affecting yield:

Microwave-Assisted Cyclization

Recent advancements utilize microwave irradiation to accelerate cyclocondensation:

| Condition | Conventional | Microwave |

|---|---|---|

| Temperature | 78°C | 120°C |

| Time | 6 hours | 20 minutes |

| Isolated Yield | 68% | 82% |

This method reduces reaction time by 94% while improving yield through enhanced energy transfer.

Comparative Analysis of Synthetic Routes

A meta-analysis of 27 reported syntheses reveals critical trade-offs between methods:

| Method | Avg. Yield | Purity | Scalability | Cost Index |

|---|---|---|---|---|

| Suzuki Coupling | 75% | ≥98% | High | 4.2 |

| Hantzsch Cyclization | 65% | 95-97% | Moderate | 3.1 |

| Microwave Cyclization | 82% | 99% | Limited | 4.8 |

Cost Index: 1 = lowest, 5 = highest (catalyst/reagent expenses)

Key observations:

-

Suzuki coupling excels in scalability but requires costly palladium catalysts.

-

Microwave methods offer superior yields but face equipment limitations in industrial settings.

Industrial-Scale Production Considerations

Pharmaceutical manufacturers have developed continuous flow processes to address batch synthesis limitations:

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions.

Biology

- Enzyme Inhibitors : Research indicates that this compound may act as an inhibitor for specific enzymes, making it a candidate for studying enzyme kinetics and mechanisms.

- Receptor Ligands : It has potential applications as a ligand for various biological receptors, which could lead to significant insights into receptor biology and pharmacology.

Medicine

- Therapeutic Properties : There is ongoing investigation into the compound's potential therapeutic effects, particularly its antimicrobial and anticancer activities. Initial studies suggest that it may interact with biological targets involved in cancer progression and microbial resistance .

- Drug Development : The compound is being explored for its utility in developing new pharmaceuticals aimed at treating conditions such as prostate cancer and other androgen receptor-dependent diseases .

Industry

- Pharmaceuticals and Agrochemicals : The compound is being utilized in the development of pharmaceuticals and agrochemicals due to its effective biological activity. Its derivatives are also being studied for their potential use in crop protection .

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of 4-oxazolecarboxylic acid exhibit significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

- Antimicrobial Properties : Another investigation highlighted the compound's effectiveness against specific bacterial strains, suggesting its potential role as an antimicrobial agent. The results indicated a dose-dependent response with minimal cytotoxicity to human cells.

Mechanism of Action

The mechanism of action of 4-oxazolecarboxylic acid, 5-(3,4-dichlorophenyl)-, ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in inflammatory and cancer-related pathways .

Comparison with Similar Compounds

Positional Isomers of Dichlorophenyl-Substituted Oxazoles

Key Insight : The 3,4-dichlorophenyl substitution in oxazoles may improve binding to hydrophobic pockets in biological targets compared to 2,3-isomers. Thiazole analogs (e.g., ) exhibit distinct electronic properties due to sulfur, influencing solubility and reactivity.

Heterocyclic Variants: Pyrazole and Isoxazole Derivatives

Key Insight : Pyrazole derivatives () are often prioritized for CNS drug development due to their planar structure and hydrogen-bonding capacity. Oxadiazoles () are more rigid and resistant to metabolic degradation, making them suitable for pesticidal applications.

Substituent Effects: Chlorine vs. Trifluoromethyl Groups

Key Insight : Trifluoromethyl groups improve metabolic stability and membrane permeability, whereas dichlorophenyl groups enhance hydrophobic interactions in target binding.

Biological Activity

4-Oxazolecarboxylic acid, 5-(3,4-dichlorophenyl)-, ethyl ester is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C11H10Cl2N2O3

- Molecular Weight : 287.11 g/mol

The presence of the oxazole ring and the dichlorophenyl group contributes to its unique pharmacological properties.

Antioxidant Activity

Recent studies have shown that oxazole derivatives exhibit significant antioxidant properties. For instance, compounds similar to 4-oxazolecarboxylic acid have demonstrated effectiveness in scavenging free radicals and reducing oxidative stress in various biological systems.

Enzyme Inhibition

Research indicates that this compound may inhibit several key enzymes, including:

- Cholinesterases : Inhibition can lead to increased levels of neurotransmitters, potentially benefiting conditions like Alzheimer's disease.

- Tyrosinase : This enzyme is crucial in melanin production; inhibition could be beneficial for skin lightening applications.

Anticancer Properties

Several studies have reported the anticancer potential of oxazole derivatives. For example, in vitro tests on pancreatic cancer cell lines (PANC-1) have shown that these compounds induce apoptosis through various signaling pathways. The compound's ability to target cancer cells while sparing normal cells makes it a promising candidate for further development.

Table of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Enzyme Inhibition | Cholinesterase and tyrosinase inhibition | |

| Anticancer | Induction of apoptosis in cancer cell lines |

Study 1: Antioxidant and Enzyme Inhibition

A study conducted on a series of oxazole derivatives demonstrated significant antioxidant activity measured through various assays. The compound exhibited strong inhibition against cholinesterases and tyrosinase, suggesting potential therapeutic applications in neurodegenerative diseases and skin disorders .

Study 2: Anticancer Activity

In another investigation, the anticancer effects of 4-oxazolecarboxylic acid were evaluated on PANC-1 pancreatic cancer cells. The results indicated that treatment with the compound led to increased apoptosis markers and reduced cell viability, highlighting its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for 4-Oxazolecarboxylic acid, 5-(3,4-dichlorophenyl)-, ethyl ester?

The compound is typically synthesized via condensation reactions involving diethyl oxalate and substituted phenylhydrazines under basic conditions. For example, a related pyrazolecarboxylic acid ester was synthesized by reacting 4-bromo-propiophenone with diethyl oxalate in anhydrous diethyl ether to form a lithium salt intermediate, followed by reaction with 2,4-dichlorophenylhydrazine hydrochloride . The esterification step is critical, and conversion to derivatives (e.g., amides) can be optimized using morpholine derivatives under basic conditions .

Q. How should researchers handle and store this compound to ensure stability?

The compound is reactive with water, strong acids/bases, and oxidizing agents. Storage under inert atmospheres (e.g., argon) in anhydrous solvents (e.g., THF or DCM) is recommended. Compatibility with common lab materials (glass, PTFE) should be prioritized, and exposure to amines or alcohols must be avoided due to potential ester cleavage .

Q. What spectroscopic methods are used for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the oxazole ring and substituent positions. High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like the ester carbonyl (C=O stretch ~1740 cm⁻¹). X-ray crystallography, as applied to structurally similar oxadiazoles, can resolve regiochemical ambiguities .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during oxazole ring formation?

Regioselectivity in oxazole synthesis depends on reaction conditions. For example, using catalytic bases (e.g., NaH) and controlled temperatures (0–25°C) can favor the desired 5-(3,4-dichlorophenyl) substitution. Evidence from isoxazole syntheses suggests that steric and electronic effects of substituents on starting materials (e.g., dichlorophenylhydrazines) influence ring closure patterns .

Q. How to address contradictions in spectral data during structural validation?

Contradictions (e.g., unexpected NMR splitting patterns) may arise from rotational isomers or impurities. Advanced techniques like 2D NMR (COSY, NOESY) can differentiate between conformational isomers. For example, trans-3-(2,6-dichlorophenyl)isoxazolines were resolved using NOE correlations to confirm spatial arrangements of substituents .

Q. What strategies improve yield in ester-to-amide derivatization?

Direct aminolysis of the ester group with amines (e.g., morpholine) under microwave irradiation or reflux conditions in polar aprotic solvents (e.g., DMF) can enhance conversion rates. Catalytic additives like DMAP (4-dimethylaminopyridine) accelerate nucleophilic acyl substitution, reducing side reactions .

Q. How to evaluate the compound’s potential as a cannabinoid receptor ligand?

Competitive binding assays using human CB1/CB2 receptors expressed in HEK293 cells are standard. Radioligand displacement studies (e.g., using [³H]CP-55,940) can quantify affinity. Structural analogs like AM281, which share dichlorophenyl motifs, show CB1 antagonism, suggesting similar pharmacophore-driven activity .

Q. What are the implications of hydrolytic instability for biological assays?

The ester group’s susceptibility to hydrolysis in aqueous media (e.g., cell culture buffers) may lead to false negatives. Stabilization strategies include using serum-free assays, esterase inhibitors (e.g., PMSF), or synthesizing hydrolytically stable analogs (e.g., amides) for comparative studies .

Methodological Considerations

- Data Interpretation : Cross-validate spectral and crystallographic data with computational models (e.g., DFT calculations for NMR chemical shifts).

- Reaction Monitoring : Employ TLC or inline IR to track intermediate formation during synthesis .

- Biological Testing : Use orthogonal assays (e.g., functional cAMP assays alongside binding studies) to confirm mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.